7-Bromo-3-methyl-1H-indazole
Overview
Description
7-Bromo-3-methyl-1H-indazole is a brominated derivative of indazole, a nitrogen-containing heterocyclic aromatic organic compound. This compound is of interest in various fields of chemistry, biology, and medicine due to its unique structural and chemical properties.
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the reaction of 3-methyl-1H-indazole with bromine in the presence of a suitable catalyst, such as iron(III) bromide.
Industrial Production Methods: On an industrial scale, the compound is typically produced using continuous flow reactors, which allow for better control over reaction conditions and improved safety.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to hydrogen, resulting in the formation of 7-hydroxy-3-methyl-1H-indazole.
Substitution: The bromine atom can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and aprotic solvents like dimethylformamide (DMF) are often used.
Major Products Formed:
Oxidation: this compound-5-ol
Reduction: 7-Hydroxy-3-methyl-1H-indazole
Substitution: Various alkylated or arylated derivatives
Mechanism of Action
Target of Action
For instance, they can act as inhibitors of kinases, including CHK1, CHK2, and h-sgk (human serum and glucocorticoid-dependent kinase), which play roles in diseases such as cancer
Action Environment
Environmental factors, such as pH, temperature, and co-administered drugs, can influence the compound’s efficacy and stability. These factors affect its bioavailability and overall therapeutic profile.
Its unique structural features make it an intriguing candidate for drug development . 🌟
Biochemical Analysis
Cellular Effects
Indazole derivatives have been found to have various effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Indazole derivatives have been found to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Scientific Research Applications
7-Bromo-3-methyl-1H-indazole is utilized in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its therapeutic potential in treating various diseases, such as cancer and infections.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
7-Chloro-3-methyl-1H-indazole
7-Iodo-3-methyl-1H-indazole
7-Fluoro-3-methyl-1H-indazole
Uniqueness: 7-Bromo-3-methyl-1H-indazole is unique due to its bromine atom, which imparts different chemical reactivity compared to its chloro, iodo, and fluoro analogs. This difference in reactivity can lead to distinct biological and chemical properties.
Properties
IUPAC Name |
7-bromo-3-methyl-2H-indazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-5-6-3-2-4-7(9)8(6)11-10-5/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCDHQZBKTKFKRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=C(C2=NN1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30657243 | |
Record name | 7-Bromo-3-methyl-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30657243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1159511-75-7 | |
Record name | 7-Bromo-3-methyl-1H-indazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1159511-75-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Bromo-3-methyl-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30657243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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